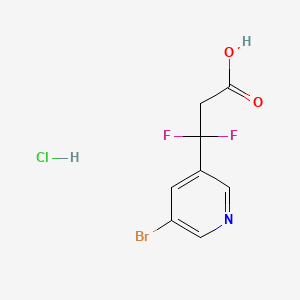
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is a chemical compound that features a bromopyridine moiety and a difluoropropanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Difluoropropanoic Acid: The difluoropropanoic acid moiety is synthesized separately, often through the fluorination of propanoic acid derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.
科学的研究の応用
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine moiety can engage in π-π stacking or hydrogen bonding, while the difluoropropanoic acid group can participate in electrostatic interactions.
類似化合物との比較
Similar Compounds
3-(5-Bromopyridin-3-yl)propanoic acid hydrochloride: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
5-Bromopyridine-3-carboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid: The free acid form without the hydrochloride salt, which may influence its solubility and stability.
Uniqueness
3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of both bromopyridine and difluoropropanoic acid moieties. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
特性
分子式 |
C8H7BrClF2NO2 |
|---|---|
分子量 |
302.50 g/mol |
IUPAC名 |
3-(5-bromopyridin-3-yl)-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrF2NO2.ClH/c9-6-1-5(3-12-4-6)8(10,11)2-7(13)14;/h1,3-4H,2H2,(H,13,14);1H |
InChIキー |
BMLQKGMSQDXGSH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C(CC(=O)O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)


![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
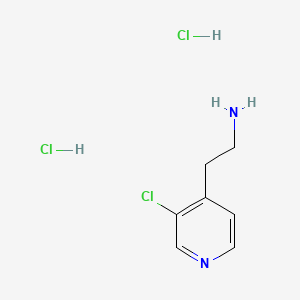
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
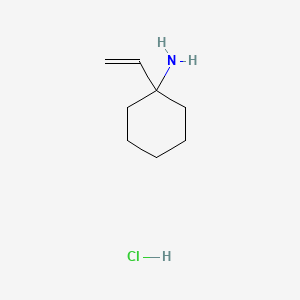
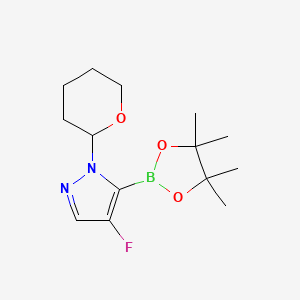

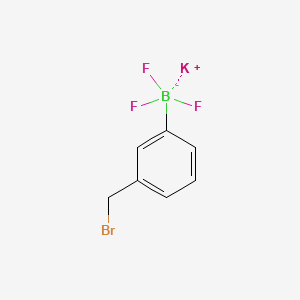

![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
